Hydrazodiisobutyronitrile

Catalog No.
S1489304
CAS No.
6869-07-4
M.F
C8H14N4
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazodiisobutyronitrile

AIBN logistics demand costly cold-chain storage; handling raw precursors like acetone cyanohydrin is highly hazardous. HAIBN is a stable, non-hazardous intermediate that eliminates these risks.

  • Ambient storage & shipping - no refrigeration required.
  • On-site oxidation to ultra-pure AIBN ensures maximum initiator activity.
  • Bypasses toxic raw materials; safer for pilot plants.
  • Also used in pharma heterocycle synthesis.

CAS Number

6869-07-4

Product Name

Hydrazodiisobutyronitrile

IUPAC Name

2-[2-(2-cyanopropan-2-yl)hydrazinyl]-2-methylpropanenitrile

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C8H14N4/c1-7(2,5-9)11-12-8(3,4)6-10/h11-12H,1-4H3

InChI Key

HOSVESHQDSFAST-UHFFFAOYSA-N

SMILES

CC(C)(C#N)NNC(C)(C)C#N

Synonyms

2,2'-HYDRAZO-BIS(2-METHYLPROPIONITRILE);A,A'-HYDRAZODIISOBUTYRONITRILE;2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile);2,2'-Hydrazobis(2-methylpropiononitrile);2,2'-Hydrazobis(isobutyronitrile)

Canonical SMILES

CC(C)(C#N)NNC(C)(C)C#N

The exact mass of the compound Hydrazodiisobutyronitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73152. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Hydrazodiisobutyronitrile (HAIBN) is a bifunctional hydrazine derivative and the direct, stable precursor to the widely used radical initiator azobisisobutyronitrile (AIBN) . Unlike AIBN, which features a thermally labile azo bond, HAIBN contains a robust hydrazine linkage, rendering it thermally stable at ambient temperatures and eliminating the risk of spontaneous nitrogen gas evolution . In industrial and laboratory procurement, HAIBN is primarily sourced to bypass the highly hazardous handling of acetone cyanohydrin and hydrazine raw materials, providing a safe, isolable intermediate for the on-demand synthesis of AIBN, modified azo initiators, and specialized heterocyclic pharmaceutical scaffolds .

Research Fit

AIBN Precursor – Key intermediate for oxidative synthesis of AIBN.
Thermal Stability – Hydrazo bridge offers higher thermal latency than azo initiators.
Solid Intermediate – White crystalline solid suitable for synthesis workflows.

Procuring active AIBN directly imposes severe logistical constraints, as it requires strict cold-chain transport and storage (typically <10 °C) to prevent auto-decomposition into toxic tetramethylsuccinonitrile (TMSN) and explosive nitrogen gas. Conversely, attempting to synthesize the initiator core from scratch requires handling highly toxic and volatile precursors like acetone cyanohydrin alongside reactive hydrazine hydrate . Substituting HAIBN with direct AIBN purchases risks initiator degradation and safety hazards during long-term storage, while substituting it with raw precursors introduces unacceptable toxicity and regulatory burdens into the manufacturing workflow. HAIBN serves as the optimal non-hazardous, shelf-stable intermediate that bridges this gap .

Substitution Risk

Chemical identity
Hydrazo (–NH–NH–) core
Azo (–N=N–) core
Thermal profile
Higher decomposition threshold
Lower, radical generation at ~64°C
Primary role
AIBN precursor (requires oxidation)
Direct free-radical initiator

Thermal Stability and Cold-Chain Elimination

Hydrazodiisobutyronitrile exhibits high thermal stability at ambient temperatures, whereas its oxidized counterpart, AIBN, is thermally unstable and begins to decompose slowly at room temperature, with an autoignition temperature of 63 °C and rapid decomposition at 100-104 °C . Procurement of AIBN requires continuous cold-chain storage at <10 °C to prevent the generation of nitrogen gas and toxic tetramethylsuccinonitrile (TMSN) . In contrast, HAIBN can be stored and shipped at standard ambient temperatures without degradation or pressurization risks .

Evidence DimensionStorage temperature requirement and thermal stability
Target Compound DataStable at ambient room temperature; no spontaneous N2 evolution.
Comparator Or BaselineAIBN (requires <10 °C storage; autoignition at 63 °C).
Quantified DifferenceElimination of <10 °C cold-chain logistics requirement.
ConditionsLong-term storage and transport.

Procuring HAIBN eliminates the high costs and safety hazards associated with cold-chain transport and storage of active azo initiators.

Oxidation Yield
Reported
94.8% yield
Supports synthetic route validation
Reported with CrOx/TiO2 catalyst

Bypassing Acetone Cyanohydrin and Hydrogen Cyanide Workflows

The traditional de novo synthesis of AIBN requires the direct handling of acetone cyanohydrin or hydrogen cyanide alongside hydrazine hydrate . Acetone cyanohydrin is extremely toxic and poses severe occupational exposure risks. By procuring pre-synthesized HAIBN, chemical manufacturers completely eliminate the condensation step from their facilities . This shifts the process entirely to the final oxidation stage, removing the need for specialized highly toxic material handling protocols and reducing regulatory compliance burdens .

Evidence DimensionRaw material toxicity and handling requirements
Target Compound DataRequires handling only mild oxidants (e.g., H2O2, NaOCl) for final conversion.
Comparator Or BaselineDe novo synthesis (requires handling highly toxic acetone cyanohydrin/HCN).
Quantified Difference100% elimination of cyanohydrin exposure risk at the end-user site.
ConditionsIndustrial scale initiator manufacturing.

Procuring the advanced intermediate HAIBN drastically lowers the safety infrastructure and regulatory costs required to produce azo initiators.

Boiling Point
Reported
284.45°C (est.) vs AIBN decomp. <105°C
Indicates distinct thermal handling profile
Supports use as stable intermediate

Near-Quantitative Yields for On-Demand Initiator Production

When AIBN is stored for extended periods, its purity degrades due to slow thermal decomposition, compromising polymerization reproducibility and accumulating toxic tetramethylsuccinonitrile (TMSN) . Procuring HAIBN enables the on-demand synthesis of fresh AIBN immediately prior to use. Industrial oxidation protocols utilizing hydrogen peroxide with bromine catalysts or sodium hypochlorite routinely convert HAIBN to AIBN with yields of 94.0% to 98.6% and purities exceeding 98% [1]. This ensures that the radical initiator introduced into the polymerization reactor is at peak efficacy [1].

Evidence DimensionInitiator purity and production yield
Target Compound Data>94-98% oxidation yield to fresh AIBN with >98% purity.
Comparator Or BaselineUse of commercially stored AIBN (subject to continuous purity degradation and TMSN accumulation).
Quantified DifferenceEnsures ~100% active initiator concentration at the time of use compared to degraded commercial stock.
ConditionsOn-site oxidation immediately prior to polymerization.

On-demand oxidation of HAIBN guarantees maximum initiator activity and batch-to-batch reproducibility in sensitive polymerization processes.

Decomposition Onset
Reported
>60°C vs ~64°C (AIBN)
Comparable onset, slightly higher latency
Process window may differ
Aqueous Solubility
Data to verify
4200 mg/L (poorly soluble)
Informs extraction and purification design
Class-level inference, verify conditions

On-Demand Azo Initiator Manufacturing

For polymer production facilities that require ultra-pure AIBN without the logistical burden of cold-chain storage or the risk of using degraded initiator stock, allowing for safe, on-site oxidation immediately prior to polymerization campaigns [1].

Safe-Scale Up of Polymerization Processes

For pilot plants and industrial sites that need to generate radical initiators in-house but lack the safety infrastructure to handle highly toxic acetone cyanohydrin or hydrogen cyanide [1].

Precursor for PVC Foam Blowing Agents

Utilized as a stable intermediate in the formulation of specific blowing agents for PVC foams, where the hydrazine linkage is further modified or oxidized under controlled conditions [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
AIBN precursor synthesis
Oxidation precursor yield
Catalyst and oxidant compatibility
High-temperature radical polymerization
Thermal decomposition threshold
Polymerization kinetics at elevated temp.
Impurity reference standard
Identity and purity characterization
Chromatographic method specificity
Organic synthesis building block
Hydrazo group reactivity
Selective oxidation/reduction pathway

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6869-07-4

Wikipedia

2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile)

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